molecular formula C28H29ClN4O3 B1663630 Ruboxistaurin Hydrochloride CAS No. 169939-93-9

Ruboxistaurin Hydrochloride

Cat. No.: B1663630
CAS No.: 169939-93-9
M. Wt: 505.0 g/mol
InChI Key: NYQIEYDJYFVLPO-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY333531 (hydrochloride), also known as Ruboxistaurin hydrochloride, is a potent and selective inhibitor of protein kinase C beta (PKCβ). It is primarily used in scientific research to study the role of PKCβ in various biological processes and diseases. The compound has shown promise in the treatment of diabetic complications, such as diabetic retinopathy, diabetic peripheral neuropathy, and diabetic nephropathy .

Mechanism of Action

Target of Action

Ruboxistaurin Hydrochloride, also known as LY 333531 Hydrochloride, is primarily targeted towards Protein Kinase C beta (PKCβ) . PKCβ is a member of the protein kinase C family of serine/threonine kinases, which are involved in a multitude of cellular processes such as proliferation, differentiation, and secretion .

Biochemical Pathways

The inhibition of PKCβ by this compound affects various biochemical pathways. One such pathway involves the regulation of neuronal nitric oxide synthase (nNOS)-cGMP system, which may be involved in diabetic hyperalgesia .

Pharmacokinetics

The pharmacokinetics of this compound were found to be linear within the dose range and duration of the study . Steady state was achieved after 7–21 days with twice-daily dosing . Ruboxistaurin given in the evening had lower plasma concentrations and a longer time to maximal concentration compared with the morning dosage . It’s important to note that co-administration with known CYP3A4 inducing agents may decrease the concentrations of Ruboxistaurin and N-desmethyl-ruboxistaurin .

Result of Action

The inhibition of PKCβ by this compound can lead to various molecular and cellular effects. For instance, it has been shown to ameliorate the decrease in the nNOS-cGMP system, which could potentially alleviate diabetic hyperalgesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the time of administration can affect its plasma concentrations . Furthermore, the presence of CYP3A4 inducing agents can significantly alter its pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY333531 (hydrochloride) involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .

Industrial Production Methods

Industrial production of LY333531 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but is optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

LY333531 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

LY333531 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PKCβ in various chemical reactions and pathways.

    Biology: Employed in cell biology research to investigate the effects of PKCβ inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating diabetic complications, cancer, and other diseases involving PKCβ dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PKCβ.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY333531 (hydrochloride) is unique in its high selectivity for PKCβ over other PKC isoforms. This selectivity makes it a valuable tool for studying the specific role of PKCβ in various biological processes and diseases. Additionally, its oral bioavailability and favorable pharmacokinetic properties make it suitable for in vivo studies .

Properties

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQIEYDJYFVLPO-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169939-93-9
Record name Ruboxistaurin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUBOXISTAURIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496V4OCZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruboxistaurin Hydrochloride
Reactant of Route 2
Ruboxistaurin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Ruboxistaurin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Ruboxistaurin Hydrochloride
Reactant of Route 5
Reactant of Route 5
Ruboxistaurin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Ruboxistaurin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.